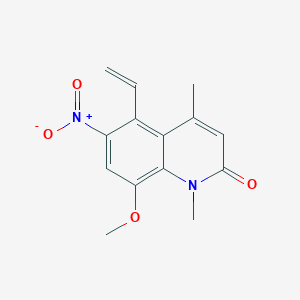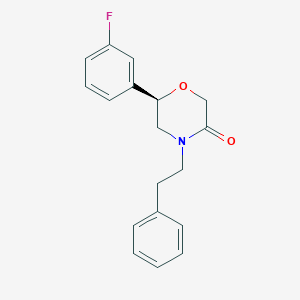![molecular formula C15H22BrNO B14186572 2-Bromo-3-methyl-N-[2-(4-methylphenyl)ethyl]pentanamide CAS No. 917887-56-0](/img/structure/B14186572.png)
2-Bromo-3-methyl-N-[2-(4-methylphenyl)ethyl]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-methyl-N-[2-(4-methylphenyl)ethyl]pentanamide is an organic compound that belongs to the class of brominated amides This compound is characterized by the presence of a bromine atom, a methyl group, and a pentanamide moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-N-[2-(4-methylphenyl)ethyl]pentanamide can be achieved through several synthetic routes. One common method involves the bromination of 3-methylpentanamide followed by the introduction of the phenyl group. The reaction typically requires the use of bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methyl-N-[2-(4-methylphenyl)ethyl]pentanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the amide group can yield amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives.
Oxidation Reactions: Products include ketones, carboxylic acids, or aldehydes.
Reduction Reactions: Products include primary or secondary amines and alcohols.
Scientific Research Applications
2-Bromo-3-methyl-N-[2-(4-methylphenyl)ethyl]pentanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methyl-N-[2-(4-methylphenyl)ethyl]pentanamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the amide group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may act as an inhibitor or activator of specific pathways, depending on its structural features and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylacetanilide
- 2-Bromo-N-methylbenzamide
- 2-Bromo-3-methylthiophene
Uniqueness
2-Bromo-3-methyl-N-[2-(4-methylphenyl)ethyl]pentanamide is unique due to its specific combination of a bromine atom, a methyl group, and a pentanamide moiety attached to a phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
917887-56-0 |
|---|---|
Molecular Formula |
C15H22BrNO |
Molecular Weight |
312.24 g/mol |
IUPAC Name |
2-bromo-3-methyl-N-[2-(4-methylphenyl)ethyl]pentanamide |
InChI |
InChI=1S/C15H22BrNO/c1-4-12(3)14(16)15(18)17-10-9-13-7-5-11(2)6-8-13/h5-8,12,14H,4,9-10H2,1-3H3,(H,17,18) |
InChI Key |
GXOQRUCKWPKNNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NCCC1=CC=C(C=C1)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,5'-(1,4-Phenylene)bis[2-(6-bromohexyl)-2H-tetrazole]](/img/structure/B14186514.png)
![N-(2-Ethylphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14186519.png)

![4-tert-Butyl-2-[2-(2-nitrophenyl)hydrazinyl]phenol](/img/structure/B14186522.png)
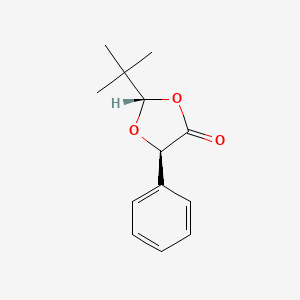

![5-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-amine](/img/structure/B14186536.png)
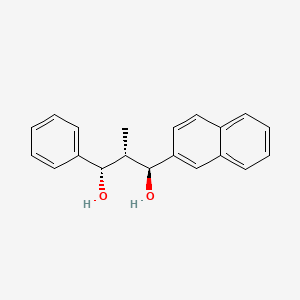
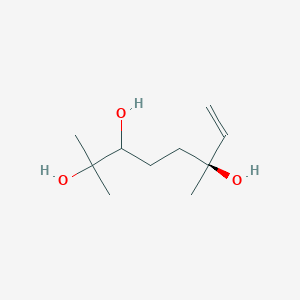
![6-(4-Bromophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B14186554.png)
